molecular formula C15H16O4 B15065739 Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate

Cat. No.: B15065739
M. Wt: 260.28 g/mol
InChI Key: BVIAIIBWEKKLCJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate typically involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. It can also scavenge free radicals, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more effective in certain biological applications compared to its analogs .

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 2-oxo-4-propylchromene-3-carboxylate

InChI

InChI=1S/C15H16O4/c1-3-7-11-10-8-5-6-9-12(10)19-15(17)13(11)14(16)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

BVIAIIBWEKKLCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)OC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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